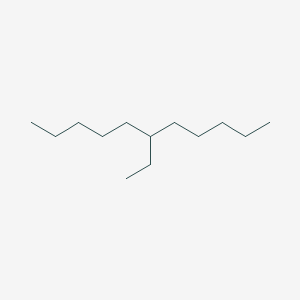

6-Ethylundecane

Description

6-Ethylundecane is a branched alkane derived from undecane (C₁₁H₂₄) by substituting a hydrogen atom at the 6th carbon with an ethyl group (-C₂H₅). Its molecular formula is C₁₃H₂₈, with a molecular weight of 184.36 g/mol. Structurally, it features a single ethyl branch on the central carbon of the undecane backbone, influencing its physical and chemical properties, such as boiling point, density, and reactivity.

Propriétés

Numéro CAS |

17312-60-6 |

|---|---|

Formule moléculaire |

C13H28 |

Poids moléculaire |

184.36 g/mol |

Nom IUPAC |

6-ethylundecane |

InChI |

InChI=1S/C13H28/c1-4-7-9-11-13(6-3)12-10-8-5-2/h13H,4-12H2,1-3H3 |

Clé InChI |

UYLXFWBCWBLQEZ-UHFFFAOYSA-N |

SMILES |

CCCCCC(CC)CCCCC |

SMILES canonique |

CCCCCC(CC)CCCCC |

Synonymes |

6-Ethylundecane |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Isomers and Homologs

The following compounds share structural similarities with 6-ethylundecane, differing in branching position, substituent groups, or chain length:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| 6-Ethylundecane | C₁₃H₂₈ | 184.36 | Not Available | Ethyl branch at position 6 of undecane |

| 6-Methylundecane | C₁₂H₂₆ | 170.33 | 17302-33-9 | Methyl branch at position 6 of undecane |

| 6-Ethyl-2-methyl-decane | C₁₃H₂₈ | 184.36 | 62108-21-8 | Ethyl at position 6, methyl at position 2 of decane |

| 6,6-Dimethylundecane | C₁₃H₂₈ | 184.36 | Not Available | Two methyl branches at position 6 of undecane |

Structural Analysis :

- Branching Position : 6-Ethylundecane and 6-methylundecane differ in substituent size (ethyl vs. methyl), impacting steric effects and intermolecular interactions.

- Isomerism : 6-Ethyl-2-methyl-decane shares the same molecular formula as 6-ethylundecane but has additional branching at position 2, reducing symmetry and increasing structural complexity.

- Branching Density: 6,6-Dimethylundecane has two methyl groups at the same position, leading to greater steric hindrance compared to mono-substituted analogs .

Physical and Chemical Properties

Retention Indices in Gas Chromatography (GC)

GC retention data reflect volatility and polarity. For example:

- 6-Methylundecane (C₁₂H₂₆) exhibits retention indices of 1142 (Squalane column, 70°C) and 1158 (OV-1 column, 100°C), indicating moderate volatility typical of branched alkanes .

- 6-Ethylundecane is expected to have a higher retention index than 6-methylundecane due to its larger ethyl group and higher molecular weight, though direct data are unavailable.

- 6-Ethyl-2-methyl-decane (C₁₃H₂₈) likely shows intermediate retention between linear and highly branched isomers due to dual branching .

Boiling Points and Density

Branching generally reduces boiling points compared to linear isomers. For instance:

Analytical Methods

Gas chromatography (GC) paired with mass spectrometry (MS) is the primary method for identifying and quantifying branched alkanes. Retention indices and fragmentation patterns differentiate isomers like 6-ethylundecane and 6-ethyl-2-methyl-decane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.